molecular formula C23H27ClN2O4 B13493014 4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride

4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride

Cat. No.: B13493014
M. Wt: 430.9 g/mol
InChI Key: AQHHJWADZBSZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent functionalization. Common reagents used in these reactions include dimethylamine, fluorenylmethoxycarbonyl chloride, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of biochemical assays and as a probe for studying biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and biological activity. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C23H27ClN2O4

Molecular Weight

430.9 g/mol

IUPAC Name

4-(dimethylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C23H26N2O4.ClH/c1-24(2)23(21(26)27)11-13-25(14-12-23)22(28)29-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h3-10,20H,11-15H2,1-2H3,(H,26,27);1H

InChI Key

AQHHJWADZBSZTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.